molecular formula C21H29N3O4S B2389733 N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1241515-60-5

N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2389733
CAS No.: 1241515-60-5
M. Wt: 419.54
InChI Key: VETIUCZRXCLYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a methoxy group, a sulfonyl group, a prop-2-yn-1-yl group, and a carboxamide group. These groups are attached to a piperidine ring, which is a common structure in many pharmaceutical compounds .


Molecular Structure Analysis

The piperidine ring in the compound is a six-membered ring with one nitrogen atom. This ring is part of a larger structure that includes the other functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

Properties

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-11-23-14-9-17(10-15-23)21(25)22-19-16-18(7-8-20(19)28-2)29(26,27)24-12-5-4-6-13-24/h1,7-8,16-17H,4-6,9-15H2,2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIUCZRXCLYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3CCN(CC3)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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